molecular formula C10H15NO B8453158 3-Pyridinepentanol CAS No. 84200-03-3

3-Pyridinepentanol

Cat. No. B8453158
Key on ui cas rn: 84200-03-3
M. Wt: 165.23 g/mol
InChI Key: ZTLBNLWBIMJSES-UHFFFAOYSA-N
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Patent
US05300524

Procedure details

5-(3-Pyridyl)-1-pentyn-4-ol (0.776 g, 4.82 mmol) was added to a stirred suspension of 10% palladium on charcoal (0.2 g) in methanol (30 ml). The reaction was stirred at room temperature under a hydrogen atmosphere for 48 h, by which time hydrogen uptake had ceased. The mixture was filtered through celite and evaporated to provide a yellow oil. Column chromatography (flash silica gel, 5% methanol in ethyl acetate) gave 5-(3-pyridyl)-1-pentanol (0.769 g, 97%) as a colourless oil.
Quantity
0.776 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH:8](O)[CH2:9][C:10]#[CH:11])[CH:2]=1.[H][H].C[OH:16]>[Pd].C(OCC)(=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:16])[CH:2]=1

Inputs

Step One
Name
Quantity
0.776 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(CC#C)O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.769 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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